molecular formula C14H11ClN2O B2797281 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2177060-38-5

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2797281
CAS No.: 2177060-38-5
M. Wt: 258.71
InChI Key: QGEKHXYUNBNBKO-UHFFFAOYSA-N
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Description

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a chlorophenyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolopyridine core, followed by the introduction of the chlorophenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)14(18)17-8-11-4-2-6-16-13(11)9-17/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEKHXYUNBNBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=CC=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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